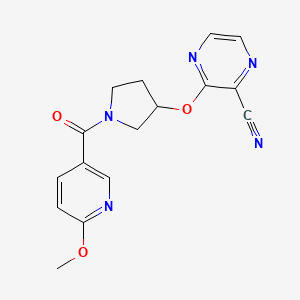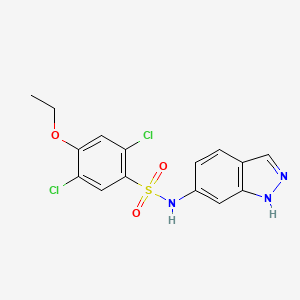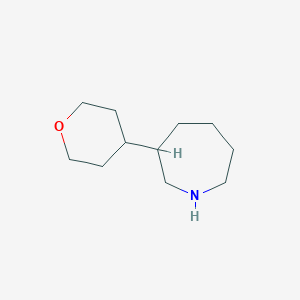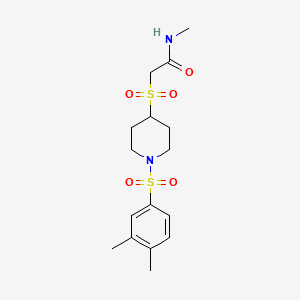![molecular formula C12H19NO2 B2723584 N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide CAS No. 2284648-67-3](/img/structure/B2723584.png)
N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide, also known as CPME, is a chemical compound that has been the focus of significant scientific research in recent years. CPME is a synthetic compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research and development. In
Aplicaciones Científicas De Investigación
N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of research has focused on the use of N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide as a tool for studying the function of certain enzymes and proteins in the body. N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide has been shown to selectively inhibit the activity of certain enzymes, which can help researchers better understand their role in various biological processes.
Another area of research has focused on the potential therapeutic applications of N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide. Studies have shown that N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide has been shown to have antitumor activity, making it a promising candidate for cancer therapy.
Mecanismo De Acción
N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide works by selectively inhibiting the activity of certain enzymes in the body. Specifically, N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide binds to the active site of these enzymes, preventing them from carrying out their normal function. This inhibition can have a variety of effects on the body, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects
N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects on the body. One of the most significant effects is its anti-inflammatory activity. N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide has been shown to reduce the production of pro-inflammatory cytokines, which can help to alleviate symptoms of inflammation.
Additionally, N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide has been shown to have antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. This effect has been observed in a variety of different types of cancer cells, making N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide for lab experiments is its reproducibility. The synthesis method for N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide is well-established, and the compound itself is stable and can be easily stored. Additionally, N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide has been shown to have a high degree of selectivity for certain enzymes, making it a valuable tool for studying their function.
However, there are also limitations to using N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide in lab experiments. One of the main limitations is that it is a synthetic compound, which can limit its applicability to certain biological systems. Additionally, N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide has been shown to have some toxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
For research on N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide may include the development of new synthetic compounds and the identification of new therapeutic targets.
Métodos De Síntesis
The synthesis of N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide involves the reaction of cyclopropylmethylamine with ethyl propiolate, followed by the addition of oxan-3-ylmethyl chloride. The resulting product is then purified through a series of chromatographic techniques to yield pure N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide. This synthesis method has been well-established and is reproducible, making it an ideal starting point for further research.
Propiedades
IUPAC Name |
N-[cyclopropyl(oxan-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-11(14)13-12(9-5-6-9)10-4-3-7-15-8-10/h2,9-10,12H,1,3-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQPBMQTQMSJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1CC1)C2CCCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([1,1'-biphenyl]-4-yloxy)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2723501.png)
![N-[2-(dimethylamino)ethyl]-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2723503.png)




![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2723510.png)
![1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium](/img/structure/B2723512.png)
![2-(3,4-Dimethoxyphenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2723513.png)
![N-(2,4-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2723514.png)
![(Z)-ethyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2723516.png)


![3,5-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B2723521.png)